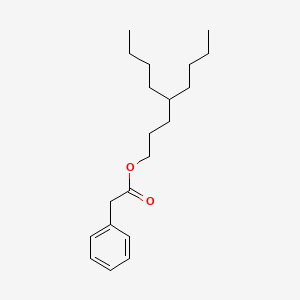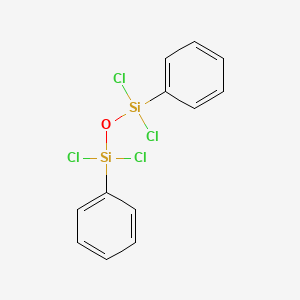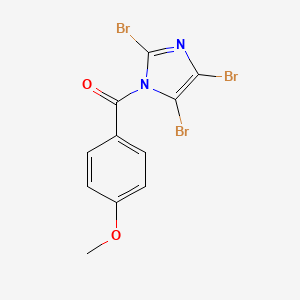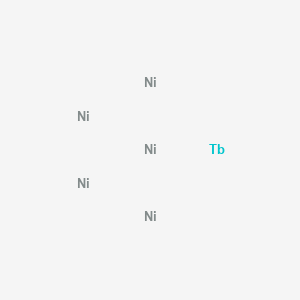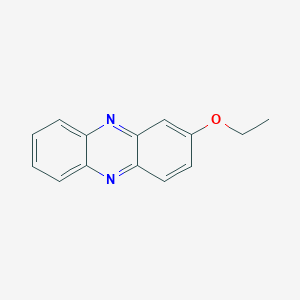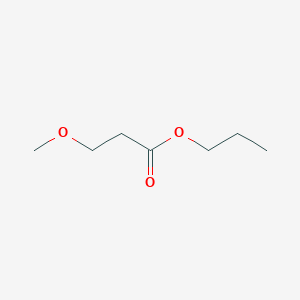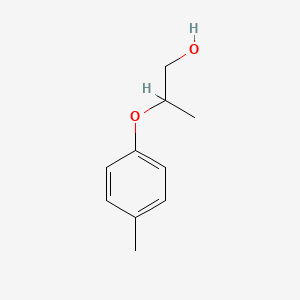
2-(4-Methylphenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxy alcohols It is characterized by the presence of a phenoxy group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)propan-1-ol typically involves the reaction of 4-methylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction with a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various phenoxy derivatives.
Scientific Research Applications
2-(4-Methylphenoxy)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)propan-1-ol involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The propanol chain can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)propan-1-ol
- 2-(4-Methoxyphenoxy)propan-1-ol
- 2-(4-Nitrophenoxy)propan-1-ol
Uniqueness
2-(4-Methylphenoxy)propan-1-ol is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
6814-50-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(4-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9,11H,7H2,1-2H3 |
InChI Key |
ZACKKCOROOKCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


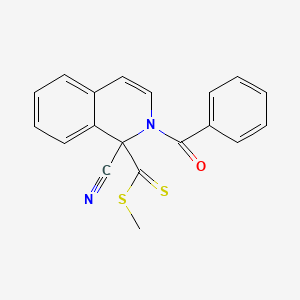
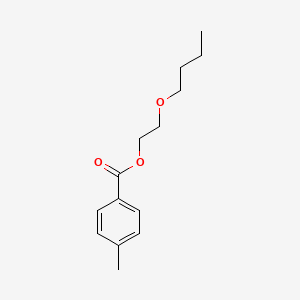
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)

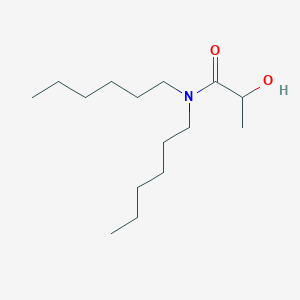
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
